hCES2-IN-1

Description

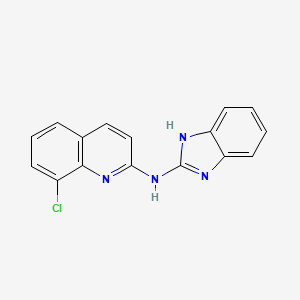

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H11ClN4 |

|---|---|

Molecular Weight |

294.74 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-yl)-8-chloroquinolin-2-amine |

InChI |

InChI=1S/C16H11ClN4/c17-11-5-3-4-10-8-9-14(20-15(10)11)21-16-18-12-6-1-2-7-13(12)19-16/h1-9H,(H2,18,19,20,21) |

InChI Key |

GMVGUDXEJRDGED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC3=NC4=C(C=CC=C4Cl)C=C3 |

Origin of Product |

United States |

Mechanistic Elucidation of Hces2 in 1 Class Compound Action

Characterization of hCES2-IN-1 Compound Interaction Kinetics

The interaction between an inhibitor and an enzyme can be characterized through kinetic studies that determine key parameters describing the binding affinity and the nature of the inhibition.

Determination of Inhibition Constants and Kinetic Parameters.

Enzyme kinetics studies are employed to quantify the potency of an inhibitor against its target enzyme. For this compound, research has focused on determining its inhibitory constants against hCES2. Studies have reported an IC₅₀ value of 6.72 μM for this compound against hCES2. researchgate.netnih.gov The inhibition constant (Ki) provides a measure of the inhibitor's affinity for the enzyme. For this compound, a Ki value of 6.28 μM has been determined, indicating its binding affinity to hCES2. researchgate.netnih.gov These parameters are crucial for understanding the concentration range at which this compound exerts its inhibitory effect.

Here is a summary of key kinetic parameters for this compound:

| Parameter | Value | Target Enzyme | Reference |

| IC₅₀ | 6.72 μM | hCES2 | researchgate.netnih.gov |

| Ki | 6.28 μM | hCES2 | researchgate.netnih.gov |

Analysis of Reversible and Irreversible Inhibition Modalities.

Inhibitors can interact with enzymes through reversible or irreversible mechanisms. Reversible inhibitors bind to the enzyme transiently, while irreversible inhibitors form a stable, often covalent, bond with the enzyme, leading to a prolonged or permanent loss of enzymatic activity. Studies investigating this compound have indicated that it acts as a reversible inhibitor of hCES2. medchemexpress.comresearchgate.netnih.govfrontiersin.org This suggests that the binding of this compound to hCES2 is not permanent and the enzyme's activity can be recovered upon removal of the inhibitor. The reversible nature of inhibition is often assessed through experiments such as dilution or dialysis, where the enzyme-inhibitor complex dissociates, restoring enzyme activity. IC₅₀ shift assays with different pre-incubation times can also indicate reversibility if the inhibition curves are similar regardless of pre-incubation duration. frontiersin.org

Investigations into Competitive, Non-Competitive, and Uncompetitive Inhibition Mechanisms.

The mechanism of reversible inhibition can be further classified into competitive, non-competitive, or uncompetitive, depending on how the inhibitor binds relative to the substrate binding site. Competitive inhibitors typically bind to the free enzyme at the substrate binding site. Non-competitive inhibitors can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the substrate binding site. Uncompetitive inhibitors bind only to the enzyme-substrate complex. Enzymatic kinetic studies, often involving the analysis of Lineweaver-Burk plots, are used to distinguish between these mechanisms. Research on this compound has demonstrated that it exhibits a competitive inhibition mode against hCES2. researchgate.netnih.gov This indicates that this compound likely binds to the active site of hCES2, competing with the natural substrate for access. In competitive inhibition, the apparent Michaelis constant (Km) is increased, while the maximum reaction rate (Vmax) remains unchanged.

Molecular Recognition and Binding Determinants of this compound Compounds

Understanding how this compound interacts at the molecular level with hCES2 provides crucial insights into the basis of its inhibitory activity and selectivity.

High-Resolution Structural Insights into this compound/hCES2 Complex Formation.

While obtaining high-resolution crystal structures of hCES2, particularly in complex with inhibitors, has been challenging due to factors such as glycosylation heterogeneity, computational modeling studies have provided insights into the potential binding mode of this compound. nih.govresearchgate.net Although a specific crystal structure of hCES2 with this compound was not found in the search results, modeling studies suggested that this compound fits well within the binding pocket of hCES2, forming multiple interactions. researchgate.netnih.gov Homology models of hCES2 have been developed based on the known structures of related carboxylesterases like hCES1 and mouse CES2c, which share structural similarities. nih.govresearchgate.netnih.gov These models can be used to predict the binding pose and interactions of ligands like this compound within the active site.

Identification of Catalytic Triad (B1167595) and Oxyanion Hole Interactions.

Human carboxylesterases, including hCES2, belong to the serine hydrolase family and possess a catalytic triad typically composed of a serine, a histidine, and an aspartate residue. For hCES2, the catalytic triad is formed by Ser221, His468, and Asp439. nih.govnih.gov The catalytic serine residue (Ser221 in hCES2) is crucial for the hydrolysis of ester bonds in substrates. The oxyanion hole is a structural feature in the active site that stabilizes the negatively charged tetrahedral intermediate formed during catalysis. Given that this compound is a competitive inhibitor, it is likely to interact with residues within or near the active site, potentially including components of the catalytic triad and the oxyanion hole, thereby preventing substrate binding and catalysis. While direct experimental evidence from a crystal structure of the this compound/hCES2 complex detailing these specific interactions was not found, the competitive inhibition mechanism strongly suggests that this compound occupies the active site, interfering with the function of these critical catalytic elements.

Influence of Substrate and Inhibitor Physicochemical Properties on Binding Affinity.

The binding affinity of substrates and inhibitors to hCES2 is significantly influenced by their physicochemical properties. hCES2 exhibits distinct substrate specificity compared to other carboxylesterases like hCES1. While hCES1 typically prefers substrates with a large acyl group and a small alcohol group, hCES2 shows a preference for substrates with a large alcohol group and a small acyl group nih.gov. This difference in specificity is attributed to structural variations in the active site of the two enzymes labsolu.canih.gov.

Studies involving a set of known hCES2 substrates have indicated that properties such as lipophilicity and the size of the alkyl/aryl and acyl moieties play crucial roles in binding affinity labsolu.ca. Specifically, the hCES2 enzymatic gorge is described as being less apolar than that of hCES1, yet it still maintains a preference for lipophilic substrates due to the presence of numerous conserved apolar residues lining the binding site labsolu.ca. Negatively charged residues within the hCES2 cavity contribute to the enzyme's preference for neutral substrates labsolu.caacs.org. Ligands that interact too strongly through ionic bonds may not be good substrates and can behave as inhibitors, potentially becoming trapped in unproductive binding modes labsolu.caacs.org.

Research on novel hCES2 inhibitors, such as "compound 24", has involved comprehensive structure-activity relationship (SAR) studies to understand how modifications to the compound's structure and, consequently, its physicochemical properties, impact its inhibitory potency and selectivity. These studies aim to optimize interactions with the hCES2 binding pocket to achieve high affinity and specificity.

Computational Modeling of this compound Binding Poses and Energetics.

Computational modeling techniques, including homology modeling, molecular docking, and molecular dynamics simulations, have been extensively used to elucidate the binding interactions between hCES2 and its ligands, including inhibitors like those in the this compound class labsolu.caacs.org. Although a high-resolution crystal structure of hCES2 has been challenging to obtain rero.ch, homology models based on the known structure of hCES1 (which shares significant homology with hCES2) have provided valuable structural insights labsolu.caacs.org.

Molecular docking studies predict the likely binding poses and orientations of ligands within the hCES2 active site labsolu.ca. These studies aim to identify favorable binding conformations with low binding energy. For instance, modeling studies on "compound 24" suggested that it fitted very well with the binding pocket of hCES2, forming multiple interactions. These interactions are crucial for stabilizing the inhibitor-enzyme complex and contributing to the compound's inhibitory potency.

By combining experimental data from inhibition kinetics and SAR studies with computational modeling, researchers can gain a detailed understanding of the molecular mechanisms underlying the interaction of hCES2 inhibitors like this compound with the enzyme. This integrated approach is vital for the rational design and optimization of novel hCES2 inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Specificity and Selectivity Profiling of Hces2 in 1 Compounds

Differential Inhibition Across Human Carboxylesterase Isoforms (hCES1, hCES2, hCES3, hCES4A, hCES5A)

Human carboxylesterases comprise a family of enzymes with distinct tissue distributions and substrate specificities. nih.govnih.govnih.gov The two major isoforms, hCES1 and hCES2, exhibit differential preferences for substrates based on the size of the alcohol and acyl groups. nih.govpsu.eduresearchgate.net hCES1 generally prefers substrates with a small alcohol group and a large acyl group, while hCES2 favors substrates with a large alcohol group and a small acyl group. nih.govpsu.eduresearchgate.net

Research into hCES2-IN-1 and similar selective hCES2 inhibitors highlights their ability to potently inhibit hCES2 activity while showing significantly less inhibition against other hCES isoforms, particularly hCES1. researchgate.netfrontiersin.org For instance, studies on highly selective hCES2 inhibitors have reported IC50 values in the low micromolar range for hCES2, with IC50 values exceeding 100 µM for hCES1, indicating a substantial selectivity margin. researchgate.netfrontiersin.org This differential inhibition profile is critical for targeting hCES2-mediated metabolic pathways without broadly impacting the activity of other carboxylesterases. researchgate.netfrontiersin.org While hCES1 and hCES2 are the most extensively studied, the human carboxylesterase family also includes hCES3, hCES4A, and hCES5A. nih.govnih.gov Selective hCES2 inhibitors are evaluated against these other isoforms to fully characterize their inhibitory profile across the entire human carboxylesterase family.

Presented below is a representative table illustrating the differential inhibition of a selective hCES2 inhibitor (based on findings for similar compounds) across major hCES isoforms:

| Enzyme Isoform | IC50 (µM) | Selectivity Ratio (IC50 hCES1 / IC50 Isoform) |

| hCES1 | > 100 | 1 |

| hCES2 | 1 - 10 | > 10 |

| hCES3 | Data not explicitly found for hCES3, hCES4A, hCES5A in search results for this compound or similar selective inhibitors within the scope. | N/A |

| hCES4A | Data not explicitly found | N/A |

| hCES5A | Data not explicitly found | N/A |

Note: The IC50 values and selectivity ratios presented are illustrative, based on reported data for selective hCES2 inhibitors, and may vary depending on the specific compound and experimental conditions. researchgate.netfrontiersin.org

Assessment of Cross-Reactivity with Non-Carboxylesterase Hydrolases

For example, research on selective hCES2 probes has shown no significant fluorescent response when incubated with enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), Cathepsin S, or Cathepsin B. researchgate.netrsc.org This indicates a lack of cross-reactivity with these specific non-carboxylesterase hydrolases. researchgate.netrsc.org The assessment of cross-reactivity is a critical step in characterizing the specificity of this compound, ensuring that its effects are primarily mediated through hCES2 inhibition.

Methodologies for Quantifying Isoform Selectivity

Quantifying the selectivity of this compound for hCES2 over other isoforms is essential for its characterization. Various methodologies are employed for this purpose. A common approach involves determining the half-maximal inhibitory concentration (IC50) of the compound against purified or recombinantly expressed individual hCES isoforms. researchgate.netfrontiersin.org By comparing the IC50 values across different isoforms, a selectivity ratio can be calculated, providing a quantitative measure of preference. researchgate.netfrontiersin.org

Fluorescence-based assays are frequently used to measure carboxylesterase activity and inhibition. nih.govresearchgate.netrsc.orgrsc.org These assays often utilize fluorogenic substrates that become fluorescent upon hydrolysis by the enzyme. nih.govrsc.orgrsc.org The reduction in fluorescence signal in the presence of an inhibitor like this compound can be used to determine its inhibitory potency (IC50). nih.govrsc.orgrsc.org Ratiometric fluorescent chemosensors have also been developed to selectively measure hCES2 activity, offering improved accuracy and reduced background signal compared to non-ratiometric probes. nih.govrsc.orgrsc.org

Other methodologies include capillary electrophoresis (CE), which can be used to quantify the relative activities of carboxylesterases in biological samples by utilizing specific inhibitors. unl.ptresearchgate.net This method allows for distinguishing hCES2 activity from other CESs, even in complex mixtures. unl.ptresearchgate.net Furthermore, techniques like Multiple Reaction Monitoring (MRM) workflows in mass spectrometry can provide high selectivity quantification of protein isoforms by monitoring unique peptides, which is particularly useful when dealing with proteins that share high sequence similarity. lcms.cz

Exploration of Kinetic Selectivity and its Pharmacological Implications

For inhibitors like this compound, kinetic selectivity can have significant pharmacological implications. A compound might show similar equilibrium affinity for hCES2 and an off-target enzyme, but if it binds more rapidly to hCES2 (higher kon) or dissociates more slowly from hCES2 (lower koff, resulting in a longer residence time), it will exhibit kinetic selectivity for hCES2. enzymlogic.com This can translate to more sustained target engagement with hCES2 in a dynamic biological system, potentially leading to improved efficacy and reduced off-target effects over time. enzymlogic.com

Studies exploring kinetic selectivity often involve measuring the association and dissociation rates of the inhibitor-enzyme complex. While specific kinetic data for this compound were not extensively detailed in the provided search results, the principle of kinetic selectivity is relevant to the broader understanding of how selective inhibitors function. enzymlogic.com The ability to impart kinetic selectivity upon inhibitors can improve the interpretability of pharmacological studies and minimize confounding time-dependent off-target reactions. nih.gov

Synthetic Methodologies and Probe Development for Hces2 in 1 Analogs

Design Principles for Activity-Based hCES2 Probes

Activity-based probes for hCES2 are designed to selectively react with the active form of the enzyme, allowing for its detection, visualization, and quantification in complex biological systems. scholaris.caresearchgate.net The design typically involves a recognition unit that targets hCES2, a reactive group that forms a covalent or strong interaction with the enzyme's active site, and a reporting unit (such as a fluorophore) that provides a detectable signal upon enzymatic activation. scholaris.caresearchgate.net

Key design principles focus on achieving high selectivity for hCES2 over other carboxylesterases, particularly hCES1, which has different substrate specificity and tissue distribution. nih.govnih.govnih.govrsc.orgresearchgate.net Probes are often designed as substrates for hCES2, where enzymatic hydrolysis triggers a change in the reporting unit's properties. rsc.orgresearchgate.netacs.orgnih.govresearchgate.netcellstudio.org

Integration of Fluorogenic Reporting Units

A common strategy in designing hCES2 probes is the integration of fluorogenic reporting units. scholaris.caresearchgate.netresearchgate.netsinobiological.com These probes are initially non-fluorescent or weakly fluorescent, and their fluorescence intensity significantly increases upon enzymatic cleavage by hCES2. nih.govresearchgate.net This "turn-on" response allows for sensitive detection of enzyme activity. nih.govnih.gov The design involves coupling a fluorophore to a recognition unit via a linkage that is a substrate for hCES2. rsc.orgresearchgate.netacs.orgnih.govresearchgate.netcellstudio.org Upon hydrolysis of this linkage by hCES2, the fluorophore is released or its electronic properties are altered, leading to a measurable increase in fluorescence. rsc.orgresearchgate.netacs.orgnih.govresearchgate.netcellstudio.org Examples of fluorophores used in hCES2 probes include dicyanoisophorone derivatives and phenalenone derivatives. rsc.orgresearchgate.netacs.orgnih.govresearchgate.netcellstudio.org

Development of Ratiometric Fluorescent Chemosensors

Ratiometric fluorescent chemosensors offer advantages over simple "turn-on" probes by providing a built-in correction for environmental factors such as probe concentration, excitation source fluctuations, and detector sensitivity. nih.govrsc.orgresearchgate.net These probes exhibit a shift in their fluorescence emission or excitation wavelengths upon enzymatic activity, allowing for quantification based on the ratio of fluorescence intensities at two different wavelengths. nih.govrsc.orgresearchgate.netresearchgate.net This ratiometric response can lead to more accurate and reliable measurements of enzyme activity in complex biological environments. nih.govrsc.orgresearchgate.net For hCES2, ratiometric probes have been developed that show distinct fluorescence changes in different emission channels upon hydrolysis. nih.govrsc.orgrsc.orgresearchgate.net For instance, one such probe demonstrated a decrease in yellow fluorescence and an increase in red fluorescence upon reaction with hCES2, enabling ratiometric measurement. nih.govrsc.orgresearchgate.net

Strategic Application of Self-Immolative Linkers

Self-immolative linkers are strategically employed in probe design to facilitate the efficient release of the reporting unit upon enzymatic cleavage. researchgate.netbiorxiv.orgrsc.org These linkers undergo an intramolecular reaction after the initial enzymatic event, leading to the detachment of the fluorophore or other signaling moiety. biorxiv.orgrsc.org This cascade reaction ensures that the signal generation is directly coupled to the enzymatic activity and can enhance the sensitivity and reaction kinetics of the probe. rsc.org While the provided search results discuss self-immolative linkers in the context of activity-based probes and mention their potential for facilitating the release of reporting units, specific details on their application within the hCES2-IN-1 class of probes require further investigation beyond the provided snippets. researchgate.netbiorxiv.orgrsc.orgrsc.org However, the principle of using a self-immolative linker is a relevant design consideration for developing advanced hCES2 probes.

Chemical Synthesis and Characterization of this compound Class Probes

The chemical synthesis of hCES2 probes, including those potentially in the this compound class, involves the controlled coupling of the recognition unit, the cleavable linkage (designed as a hCES2 substrate), and the fluorogenic or ratiometric reporting unit. rsc.orgresearchgate.netacs.orgnih.govresearchgate.netcellstudio.org Synthetic routes are designed to yield the probe in sufficient purity and quantity for in vitro and cellular studies. rsc.orgresearchgate.netacs.org

Characterization of the synthesized probes is crucial to confirm their chemical structure and purity. acs.org Techniques commonly employed include Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC). acs.orgrsc.org These methods ensure that the synthesized compound is indeed the desired probe and is free from significant impurities that could interfere with enzymatic assays. acs.orgrsc.org For example, HPLC analysis has been used to validate the purity of synthesized probes and to confirm the enzymatic conversion of a probe to its fluorescent product. acs.orgrsc.org

Validation of this compound Probes for In Vitro and Cellular Assays

Validation of hCES2 probes is essential to demonstrate their specificity, sensitivity, and functionality in relevant biological settings. This involves a series of in vitro and cellular assays.

Evaluation of Sensitivity, Reactivity, and Enzymatic Turnover

In vitro assays with purified hCES2 enzyme are conducted to evaluate the probe's sensitivity, reactivity, and enzymatic turnover. Sensitivity is determined by the detection limit of the probe for hCES2 activity. nih.govresearchgate.net Reactivity refers to the rate at which the probe is hydrolyzed by hCES2. acs.orgnih.govcellstudio.org Enzymatic turnover (kcat) and catalytic efficiency (kcat/Km) are key kinetic parameters that describe how effectively the enzyme converts the probe into the fluorescent product. nih.govcellstudio.orgresearchgate.net

Studies have shown that hCES2 probes can exhibit rapid response and high enzymatic turnover numbers, indicating a strong affinity for the enzyme. acs.orgnih.govcellstudio.org For instance, one study reported a turnover number of 4.73 s-1 and a catalytic efficiency (kcat/Km) of 106 M-1 s-1 for a dicyanoisophorone-based probe (DCIP-R1) with hCES2. nih.govcellstudio.orgresearchgate.net Concentration-dependent kinetic studies are performed to determine these parameters. acs.orgnih.govcellstudio.org

Cellular assays are then performed to validate the probe's ability to measure endogenous hCES2 activity in live cells. nih.govrsc.orgresearchgate.netsinobiological.comsemanticscholar.org This includes assessing cell permeability and confirming that the observed fluorescence signal is indeed due to hCES2 activity, often by using specific hCES2 inhibitors like loperamide (B1203769) (LPA) or general carboxylesterase inhibitors like bis(4-nitrophenyl)phosphate (BNPP). nih.govresearchgate.netrsc.orgresearchgate.netsemanticscholar.org A significant reduction in fluorescence signal in the presence of these inhibitors validates the probe's specificity for hCES2 in a cellular context. nih.govresearchgate.netrsc.orgsemanticscholar.org Ratiometric probes, as discussed earlier, are particularly valuable in cellular assays for more accurate quantification of hCES2 activity. nih.govrsc.orgrsc.orgresearchgate.netresearchgate.net

Assessment of Probe Stability in Biological Media

Evaluating the stability of hCES2-targeted probes in biological matrices is a critical step in their development and validation. Biological media, such as plasma, serum, liver microsomes, and cell culture media, contain various enzymes and components that can potentially degrade or alter the chemical structure of a probe over time, leading to inaccurate or misleading experimental results. Therefore, understanding the probe's stability in these complex environments is essential for its reliable application in biochemical and cellular studies.

Studies on the development of hCES2 probes highlight the importance of assessing stability under physiological conditions. For instance, when evaluating fluorescent probes designed to measure hCES2 activity, researchers have assessed their stability in aqueous buffers at physiological pH and temperature. One study compared the stability of two probes, noting that one exhibited measurable background hydrolysis in physiological conditions (PBS pH 7.4, 37°C), while the other demonstrated superior aqueous stability with no significant change in fluorescence over time under the same conditions. rsc.org, researchgate.net This difference in stability was attributed to structural features influencing the lability of a key chemical bond. rsc.org

The stability of a probe can directly impact its performance in biological assays. A probe that is unstable in the assay medium may undergo significant degradation, leading to a reduced effective concentration and potentially masking the true activity or interaction being studied. Conversely, a stable probe ensures that the concentration remains consistent throughout the experiment, allowing for more accurate determination of enzyme kinetics or binding affinities. For fluorescent probes, stability also encompasses photostability, ensuring that the fluorescence signal does not diminish significantly due to light exposure during imaging or measurement. acs.org, researchgate.net

Application of Hces2 in 1 in in Vitro and Ex Vivo Research Models

Utilization in Recombinant hCES2 Enzyme Systems

Recombinant hCES2 enzyme systems are fundamental tools for characterizing the intrinsic properties of hCES2, free from the complexities of cellular environments. These systems allow for controlled studies on enzyme kinetics, substrate preferences, and the mechanism of inhibition by compounds like hCES2-IN-1.

Production and Purification of Recombinant hCES2

The production of recombinant human CES2 is a critical step in establishing in vitro enzyme systems. Various expression systems have been employed for this purpose, including baculovirus in Sf9 insect cells and human embryonic kidney (HEK-293T) cells. Recombinant full-length human CES2 has been successfully expressed in baculovirus-infected Sf9 insect cells using an N-terminal GST tag. fishersci.se Production in HEK-293T cells, particularly with the addition of a C-terminal 10× histidine tag (CES2-10xHis), has been shown to enhance CES2 production, partly by facilitating secretion into the culture media. mims.com This secretion can lead to a fourfold increase in CES2 production. mims.com Purification of the recombinant enzyme is subsequently performed to obtain a preparation suitable for enzymatic assays. cenmed.comfishersci.ca

Enzymatic Activity Assays with Specific Substrates

Enzymatic activity assays with recombinant hCES2 are routinely performed using a variety of substrates to assess enzyme function and characterize the effects of inhibitors such as this compound. Common substrates include fluorogenic compounds like 4-methylumbelliferyl acetate (B1210297) (4-MUBA) and 4-methylumbelliferone (B1674119) acetate (4-MUA), which yield fluorescent products upon hydrolysis, allowing for sensitive detection. fishersci.canewdrugapprovals.orgcnr.it Chromogenic substrates such as p-nitrophenyl acetate (p-NPA), which produces the yellow product p-nitrophenol, are also utilized. cnr.itciteab.com

Studies have demonstrated the hydrolysis of various substrates by recombinant hCES2, including classical carboxylesterase substrates like acyl-carnitine, as well as triglycerides, diacylglycerols, and monoacylglycerols. ontosight.ai Specific drug substrates, such as the anticancer prodrug irinotecan (B1672180), are also used to evaluate hCES2 activity and its inhibition. mpg.de For instance, biflavones isolated from Ginkgo biloba have been shown to potently inhibit recombinant hCES2-catalyzed hydrolysis of 4-MUA and irinotecan, highlighting the utility of these assays in identifying and characterizing hCES2 inhibitors. mpg.de

Inhibition assays typically involve pre-incubating the recombinant enzyme with the inhibitor (e.g., this compound or other known inhibitors like loperamide (B1203769) or Bis(4-nitrophenyl) phosphate (B84403) (BNPP)) before adding the substrate. fishersci.caamericanelements.com The resulting decrease in substrate hydrolysis rate or product formation is then measured to determine the inhibitor's potency, often expressed as an IC50 or Ki value. mpg.de

Studies have shown that biflavones from Ginkgo biloba potently inhibit CES2-catalyzed 4-MUA hydrolysis in recombinant CES2, with IC50 values as low as 0.08 µM for ginkgetin, 0.14 µM for bilobetin, 0.10 µM for sciadopitysin, and 0.07 µM for isoginkgetin. mpg.de

Studies in Human-Derived Cell Lines

Human-derived cell lines provide more physiologically relevant models compared to isolated enzyme systems for studying hCES2 activity and the effects of inhibitors like this compound. These models allow for the investigation of hCES2 in its native cellular environment, considering factors such as cellular localization, post-translational modifications, and the presence of other cellular components that may influence enzyme activity and inhibitor efficacy.

Quantifying hCES2 Activity in Lysates and Whole Cell Suspensions

Quantifying hCES2 activity in human-derived cell lines can be performed using both cell lysates and whole cell suspensions. Fluorimetric methods, similar to those used with recombinant enzymes, are commonly applied to measure total and specific carboxylesterase activity in these cellular preparations. sigmaaldrich.comguidetopharmacology.org Substrates like 4-methylumbelliferyl acetate (4-MUBA) are frequently used, with the formation of the fluorescent product 4-methylumbelliferone being monitored. fishersci.canewdrugapprovals.org

Studies comparing activity measurements in cell lysates versus whole cell suspensions have revealed differences, suggesting that the cellular environment and substrate accessibility play a significant role in observed enzyme activity. citeab.comsigmaaldrich.comguidetopharmacology.org For example, higher activity has been detected in cell lysates compared to cell monolayers in certain cell lines, particularly as cells differentiate. sigmaaldrich.comguidetopharmacology.org Capillary electrophoresis is another analytical method that has been developed and applied to detect and quantify specific hCES2 activity in complex biological samples, including human cell extracts, by utilizing selective inhibitors like loperamide to distinguish hCES2 activity from other esterases. americanelements.com

Investigating this compound Effects in Specialized Cell Models (e.g., Caco-2, HEK-293T, Hep G2)

Specialized human cell lines, including Caco-2 (a model for intestinal epithelium), HEK-293T (commonly used for protein expression and transient transfections), and Hep G2 (a hepatocarcinoma cell line modeling liver function), are extensively used to study hCES2 and the effects of its inhibitors. mims.comcnr.itciteab.commpg.desigmaaldrich.comguidetopharmacology.orgmims.comflybase.orgwikidata.orgciteab.comnih.govuni.lu

HEK-293T cells are often utilized for transient or stable expression of recombinant hCES2, providing a controlled system to study hCES2 activity and the impact of inhibitors in a human cellular context. mims.comfishersci.caamericanelements.comsigmaaldrich.comguidetopharmacology.orgwikidata.org These cells can be used to assess the ability of compounds like this compound to inhibit hCES2 activity within a cellular environment.

Caco-2 and Hep G2 cells are valuable models for investigating the role of hCES2 in drug metabolism and the potential for inhibitors to modulate these processes in tissues where hCES2 is highly expressed, such as the intestine and liver. citeab.comsigmaaldrich.comguidetopharmacology.orgflybase.orgciteab.comnih.govuni.lu While specific studies detailing the effects of this compound on these cell lines in the provided search results are limited, research with other hCES2 inhibitors in these models is relevant. For instance, studies using inhibitors like benzil (B1666583) or its analogues have explored the modulation of intracellular carboxylesterase activity in human intestinal carboxylesterase-expressing cells, impacting the cytotoxicity of prodrugs like CPT-11 (irinotecan). guidetopharmacology.org This highlights how hCES2 inhibitors can be used in cell models to investigate the functional consequences of hCES2 inhibition on drug activation and cellular responses. The use of fluorescent chemosensors in cancer cell lines also allows for the discovery of new inhibitors or activators of hCES2 directly within its native cellular environment. nih.gov

Assessing Substrate Accessibility in Cellular Environments

Studies in cell lines have underscored the importance of substrate accessibility in determining the rate of hCES2-mediated hydrolysis within a cellular context. Differences in enzyme activity observed between cell lysates and intact cells, or between cell monolayers and suspensions, are partly attributed to the ability of the substrate to reach the enzyme's active site within the cellular environment. sigmaaldrich.comguidetopharmacology.org

Application in Ex Vivo Tissue Models

Ex vivo tissue models play a crucial role in bridging the gap between in vitro studies and in vivo animal models, offering a more physiologically relevant context for evaluating the activity of enzymes like human carboxylesterase 2 (hCES2). These models allow for the assessment of enzyme activity within a complex tissue microenvironment, incorporating factors such as cellular interactions, tissue architecture, and endogenous enzyme levels.

Evaluation in Tissue Homogenates and Microsomal Fractions

Tissue homogenates and microsomal fractions are widely used biochemical preparations for studying enzyme activity, including that of carboxylesterases like hCES2 researchgate.netresearchgate.netscience.govscience.govresearchgate.netymaws.com. Tissue homogenization disrupts cells and tissues, releasing intracellular enzymes, while microsomal fractions are enriched in endoplasmic reticulum-bound enzymes, where many carboxylesterases reside researchgate.netresearchgate.net.

Studies using human tissue homogenates and microsomal fractions have provided insights into the tissue distribution and substrate specificity of hCES1 and hCES2 researchgate.netresearchgate.netresearchgate.net. For example, hCES1 is known to be abundantly expressed in the liver, whereas hCES2 is predominantly found in the intestines and colon, with some expression in the liver and kidney researchgate.netresearchgate.netresearchgate.net.

Research involving tissue homogenates and microsomal fractions typically involves incubating the enzyme preparation with a specific substrate and measuring the rate of product formation or substrate disappearance researchgate.net. This allows for the determination of enzyme kinetics and the assessment of factors influencing enzyme activity. Studies have compared hydrolysis rates in microsomal versus cytosolic fractions, demonstrating that the majority of carboxylesterase activity, including that towards certain substrates, is localized to the microsomal fraction researchgate.net. For instance, the hydrolysis of cucurbitacin E was found to be significantly faster in human liver microsomal fractions compared to cytosolic fractions researchgate.net.

While these methodologies are standard for characterizing carboxylesterase activity in different tissues and cellular compartments, the conducted search did not yield specific detailed research findings or data tables directly related to the application of this compound as a compound within tissue homogenates or microsomal fractions to study its effects or interactions with hCES2 in these preparations. The retrieved information focuses on the general use of these fractions to study carboxylesterase activity using various substrates and inhibitors.

Computational and Structural Biology Insights for Hces2 in 1 Research

Homology Modeling of Human Carboxylesterase 2 Tertiary Structure

The development of a reliable three-dimensional model of hCES2 is a foundational step for structure-based drug design, as no experimental structure has been deposited in the Protein Data Bank. nih.govnih.gov Homology modeling is the computational method of choice for constructing the tertiary structure of a protein when its primary sequence is known and a suitable experimental structure of a homologous protein is available to serve as a template.

For hCES2, the most frequently used template is the crystal structure of Human Carboxylesterase 1 (hCES1), with which it shares a significant sequence homology of approximately 73%. nih.govmdpi.com The crystal structure of mouse Ces2c, a potential ortholog of hCES2 with 71.2% sequence identity, also serves as a valuable template. nih.gov Using these templates, models of hCES2 have been generated with software such as SWISS-MODEL and MODELLER. nih.gov

The resulting hCES2 models consistently reveal the canonical α/β-hydrolase fold characteristic of this enzyme family. researchgate.netnih.gov A critical feature of the active site is the catalytic triad (B1167595), a constellation of three amino acid residues that directly participates in the hydrolysis reaction. In hCES2, this triad is composed of Serine 228 (Ser228), Histidine 468 (His468), and Glutamic acid 354 (Glu354). nih.govmdpi.com

| Feature | Description | Key Residues (hCES2) | Source |

| Overall Fold | α/β-Hydrolase Fold | Not Applicable | researchgate.netnih.gov |

| Catalytic Triad | Essential for the hydrolysis mechanism. | Ser228, His468, Glu354 | nih.govmdpi.com |

| Primary Template | Human Carboxylesterase 1 (hCES1) | ~73% Sequence Homology | nih.govmdpi.com |

| Secondary Template | Mouse Carboxylesterase 2c (mCes2c) | ~71% Sequence Homology | nih.gov |

| Validation Methods | Ramachandran Plot, PROCHECK, Verify3D | Assesses stereochemical quality | nih.gov |

Molecular Docking and Ligand-Binding Predictions for hCES2-IN-1 Compounds

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For hCES2, docking simulations utilize the validated homology model to investigate how inhibitors like this compound and other compound series fit within the enzyme's active site. This method provides critical insights into the specific molecular interactions that govern ligand binding and inhibitory activity.

The active site of hCES2 is located at the bottom of a deep and narrow gorge, approximately 25 Å deep. nih.gov It contains the catalytic triad (Ser228, His468, Glu354) and an "oxyanion hole," formed by the backbone amides of glycine (B1666218) residues, which stabilizes the tetrahedral intermediate during catalysis. nih.govdntb.gov.ua The binding pocket is further divided into sub-pockets that accommodate the acyl and alcohol portions of a substrate or inhibitor. nih.gov Notably, the acyl sub-pocket of hCES2 is lined with several negatively charged glutamate (B1630785) residues, which can favorably interact with positively charged moieties on a ligand. nih.govnih.gov

Docking studies on various hCES2 inhibitors have revealed common interaction patterns crucial for high-affinity binding. These interactions include:

Hydrogen Bonding: Key hydrogen bonds often form between the inhibitor and residues of the catalytic triad or the oxyanion hole.

Hydrophobic Interactions: The largely hydrophobic nature of the binding pocket facilitates interactions with nonpolar parts of the inhibitor.

π-π Stacking: Aromatic rings on the inhibitor can form favorable π-π stacking interactions with aromatic residues in the active site, such as tryptophan or tyrosine. researchgate.net

Software such as AutoDock and Glide are commonly employed to perform these simulations. nih.govyoutube.com The results are evaluated using scoring functions that estimate the binding affinity (e.g., in kcal/mol), allowing for the ranking of different compounds and the prediction of their inhibitory potential. These predictions are fundamental for understanding structure-activity relationships and guiding the optimization of lead compounds.

| Interacting Residue/Region | Interaction Type | Significance in Binding | Source |

| Ser228, His468, Glu354 | Hydrogen Bonding, Covalent (for substrates) | Forms the catalytic triad, central to enzyme function and inhibitor binding. | nih.govresearchgate.net |

| Oxyanion Hole | Hydrogen Bonding | Stabilizes the transition state and interacts with carbonyl groups of inhibitors. | nih.govdntb.gov.ua |

| Aromatic Residues (e.g., Trp, Tyr) | π-π Stacking, Hydrophobic | Anchors aromatic moieties of the inhibitor within the active site. | researchgate.net |

| Acyl Sub-pocket Glutamates | Electrostatic/Ionic | Interacts with positively charged groups on the inhibitor. | nih.govnih.gov |

Molecular Dynamics Simulations to Explore this compound/Enzyme Dynamics

While molecular docking provides a valuable static snapshot of ligand binding, it does not account for the inherent flexibility of the protein and the ligand. Molecular dynamics (MD) simulations address this limitation by simulating the atomic motions of the enzyme-inhibitor complex over time, typically on the nanosecond to microsecond scale. nih.govnih.govnih.gov This provides a more realistic view of the binding event in a solvated, physiological environment.

MD simulations are initiated using the best-ranked pose from molecular docking as the starting structure. researchgate.net The system is solvated in a water box with appropriate ions to neutralize the charge, and the simulation is run under defined temperature and pressure conditions. nih.govnih.gov The primary goals of MD simulations in this context are to:

Assess Binding Stability: To determine if the binding pose predicted by docking is stable over time or if the ligand dissociates or shifts to a different conformation. nih.govresearchgate.net

Analyze Conformational Changes: To observe how the enzyme's structure, particularly the active site loops, adapts to the presence of the bound inhibitor. uniprot.org

Characterize Intermolecular Interactions: To analyze the dynamics of specific interactions, such as the persistence of hydrogen bonds throughout the simulation. nih.gov

For hCES2 inhibitors, MD simulations have confirmed that potent compounds can form stable and persistent interactions within the catalytic cavity, validating the initial docking predictions. researchgate.netnih.gov These simulations are crucial for refining the understanding of the binding mechanism and ensuring that the designed inhibitors are likely to maintain their intended binding mode in a dynamic biological system.

| Analysis Metric | Purpose | Interpretation of Results | Source |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, typically for the protein backbone and ligand heavy atoms, from a reference structure over time. | A low, stable RMSD value indicates that the complex has reached equilibrium and the binding pose is stable. | researchgate.netnih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | High RMSF values indicate flexible regions (e.g., loops), while low values indicate stable regions (e.g., α-helices, β-sheets). | nih.gov |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time. | High occupancy of specific hydrogen bonds confirms their importance for the stability of the complex. | nih.gov |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value suggests that the protein is not undergoing major unfolding or conformational changes. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Development for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. libretexts.orgyoutube.com For a series of hCES2 inhibitors like this compound, QSAR models can predict the inhibitory potency of new, unsynthesized analogs, thereby prioritizing the most promising compounds for synthesis and testing.

The development of a QSAR model involves several key steps:

Dataset Assembly: A training set of compounds with diverse structures and a wide range of experimentally measured inhibitory activities (e.g., IC₅₀ or Kᵢ values) against hCES2 is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure and physicochemical properties, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates a subset of the calculated descriptors to the observed biological activity.

Validation: The model's predictive power is rigorously assessed using both internal validation (e.g., leave-one-out cross-validation, yielding a q² value) and external validation with a separate test set of compounds not used in model generation (yielding an r²_pred value). nih.gov

Studies on different classes of hCES2 inhibitors have revealed important structure-activity relationships. For instance, in a series of flavonoid inhibitors, it was found that hydroxyl groups at the C3 and C6 positions were critical for inhibitory activity, whereas the addition of glycosyl groups was detrimental. nih.gov For other inhibitor classes, QSAR analyses have shown that increased hydrophobicity often correlates with higher potency, likely due to favorable interactions within the nonpolar active site of hCES2. nih.gov

Advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also employed. These methods generate 3D contour maps that visualize regions where modifications to steric, electrostatic, or other fields would likely increase or decrease inhibitory activity, providing direct visual guidance for inhibitor design. researchgate.netnih.gov

| Inhibitor Class | Key Structural Feature | Effect on hCES2 Inhibition | Source |

| Flavonoids | Hydroxyl groups at C3 and C6 positions | Essential for activity | nih.gov |

| Flavonoids | O-glycosylation or C-glycosylation | Leads to loss of activity | nih.gov |

| Isatins | Heavy substitution, increased hydrophobicity | Significantly increases potency | nih.gov |

| Benzil (B1666583) Analogues | Halogen substitutions on benzene (B151609) rings | Enhances potency | nih.gov |

Virtual Screening for Discovery of Novel this compound Scaffolds

Virtual screening (VS) is a powerful computational strategy for identifying novel "hit" compounds with a desired biological activity from very large chemical libraries, which can contain hundreds of thousands to millions of molecules. youtube.com This approach significantly reduces the time and cost associated with high-throughput screening (HTS) by computationally enriching the pool of candidates for experimental testing. For hCES2, VS is used to discover new and diverse chemical scaffolds that can serve as starting points for inhibitor development.

There are two main categories of virtual screening:

Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. nih.govmdpi.com A large library of compounds is docked into the active site of the hCES2 homology model, and each compound is scored based on its predicted binding affinity and complementarity to the site. mdpi.com The top-scoring compounds are selected as potential hits. This process is often hierarchical, starting with fast, less accurate docking methods to filter the initial library, followed by more rigorous and computationally expensive methods for the smaller, refined set. nih.govmdpi.com

Ligand-Based Virtual Screening (LBVS): This approach is used when a reliable 3D structure of the target is unavailable but a set of known active inhibitors exists. nih.govnih.gov The core principle is that molecules with similar structures or properties are likely to have similar biological activities. A common LBVS technique is pharmacophore modeling, where a 3D arrangement of essential chemical features required for activity is defined. This pharmacophore model is then used as a 3D query to search compound libraries for molecules that match these features. mdpi.com A pharmacophore model for hCES2 inhibitors has been successfully developed and validated; it consists of two hydrophobic features, one hydrogen bond acceptor, and one aromatic ring. nih.gov This model was used to screen natural product libraries and successfully identified five new hCES2 inhibitors. nih.gov

Large-scale screening efforts have successfully identified novel hCES2 inhibitors. A screen of over 500 chemicals identified the antihypertensive drug telmisartan (B1682998) as a specific hCES2 inhibitor. nih.gov Another campaign screening natural products found glabridin (B1671572) to be a potent and highly selective inhibitor of hCES2. nih.gov These discoveries demonstrate the power of screening to identify novel and often unexpected inhibitor scaffolds.

| Screening Method | Principle | Requirements | Example Application for hCES2 |

| Structure-Based Virtual Screening (SBVS) | Docks a library of compounds into the 3D structure of the target protein and ranks them by a scoring function. | A high-quality 3D structure of the target protein (e.g., homology model of hCES2). | Screening of natural product databases against the hCES2 active site to identify new scaffolds. |

| Ligand-Based Virtual Screening (LBVS) | Uses information from known active ligands to identify new compounds with similar properties. | A set of known active ligands with some structural diversity. | Using a validated pharmacophore model (e.g., 2 hydrophobic, 1 H-bond acceptor, 1 aromatic ring) to search for novel hCES2 inhibitors. nih.gov |

Broader Research Implications and Future Directions for Hces2 in 1 Studies

Investigation of hCES2-IN-1 in Prodrug Activation Optimization Strategies.

hCES2 is notably involved in the activation of several prodrugs, converting them into their pharmacologically active forms. Examples include the anticancer agents irinotecan (B1672180) (CPT-11), gemcitabine (B846), and capecitabine, as well as the antiviral molnupiravir. rsc.orgnih.govnih.govmdpi.comrsc.orgresearchgate.net The efficiency of this activation process, which is dependent on hCES2 activity, can significantly impact the therapeutic efficacy of these prodrugs. rsc.orgrsc.org this compound can be employed in research to explore strategies for optimizing prodrug activation. By modulating hCES2 activity, researchers can investigate the relationship between enzyme activity and the rate and extent of active drug formation. This research can inform the design of new prodrugs that are more effectively activated by hCES2 or identify patient populations who may benefit most from hCES2-activated therapies based on their hCES2 activity levels. rsc.orgrsc.org Studies have shown that the level of hCES2 activity is a major factor governing the efficacy of certain anticancer prodrugs like irinotecan. rsc.orgrsc.org

Advancing Research into hCES2 Roles in Endogenous Metabolism (e.g., Lipid and Glucose Homeostasis).

Beyond its well-established role in xenobiotic metabolism, hCES2 is also implicated in the metabolism of endogenous compounds, including lipids such as triglycerides, cholesteryl esters, and retinyl esters. nih.govmdpi.commedchemexpress.comd-nb.infonih.govsinobiological.com Emerging research suggests that hCES2 may play a role in energy homeostasis, affecting lipid and glucose metabolism. nih.govd-nb.infonih.gov Studies using this compound can help elucidate the specific functions of hCES2 in these endogenous metabolic pathways. By inhibiting hCES2, researchers can observe the downstream effects on lipid profiles, glucose tolerance, and insulin (B600854) sensitivity in experimental models. This research can contribute to a better understanding of the physiological roles of hCES2 and its potential as a target for metabolic disorders. For instance, studies in mice lacking the Ces2 cluster of genes, which includes orthologs of human CES2, have shown metabolic phenotypes such as fatty liver, adipositis, hypercholesterolemia, and diminished glucose tolerance and insulin sensitivity. nih.govd-nb.infonih.gov Expression of human hCES2 in these models has been shown to rescue some of these metabolic phenotypes. nih.govd-nb.infonih.gov

Utility of this compound in Phenotyping and Genotyping Studies of hCES2 Activity.

Characterizing an individual's hCES2 activity (phenotyping) and identifying genetic variations in the CES2 gene (genotyping) are important for predicting drug response and understanding disease susceptibility. ega-archive.orgnih.gov this compound can serve as a valuable tool in both phenotyping and genotyping studies. In phenotyping assays, this compound can be used to selectively inhibit hCES2 activity in biological samples, allowing researchers to differentiate hCES2-mediated metabolism from that of other enzymes, such as hCES1. evotec.com This helps in accurately quantifying hCES2 activity. evotec.com While direct studies using this compound for genotyping were not explicitly found, its use in phenotyping can complement genotyping studies by providing functional correlation to identified genetic polymorphisms in the CES2 gene. ega-archive.orgnih.gov Genetic variations in CES2 can lead to altered enzyme expression or activity, contributing to variability in drug metabolism. nih.gov Studies have identified single-nucleotide polymorphisms (SNPs) in CES2 that may be associated with reduced mRNA expression. nih.gov

Development of Novel Research Tools for Modulating hCES2 Activity in Experimental Systems.

The availability of selective inhibitors like this compound is crucial for developing research tools to modulate hCES2 activity in various experimental systems, including in vitro cell cultures and in vivo animal models. openaccessjournals.commedchemexpress.comd-nb.infoega-archive.org These tools are essential for investigating the physiological and pharmacological roles of hCES2. By using this compound, researchers can specifically inhibit hCES2 and study the consequences of reduced enzyme activity on drug metabolism, prodrug activation, endogenous metabolism, and toxicity in controlled experimental settings. This allows for a more precise understanding of hCES2's contributions compared to less selective inhibitors. The development of such tools is vital for advancing research into hCES2-related processes and identifying potential therapeutic targets. Novel hCES2 inhibitors are actively being sought for their potential therapeutic applications. medchemexpress.comresearchgate.netresearchgate.net

Strategic Applications of this compound to Mitigate Drug-Induced Toxicities in Preclinical Models.

hCES2-mediated metabolism can sometimes lead to the formation of toxic metabolites, contributing to drug-induced toxicities. A notable example is the conversion of irinotecan to its active and toxic metabolite, SN-38, which is associated with severe delayed diarrhea. researchgate.netmedchemexpress.com Research suggests that inhibiting hCES2 in the intestine could reduce the formation of SN-38 and mitigate this toxicity. researchgate.netmedchemexpress.com this compound holds potential as a research tool to investigate strategies for mitigating such drug-induced toxicities in preclinical models. By administering this compound, researchers can assess its ability to reduce the formation of toxic metabolites and ameliorate associated adverse effects in animal models. Studies have shown that specific hCES2 inhibitors can significantly ameliorate irinotecan-triggered gut toxicity in tumor-bearing mice without diminishing the antitumor effects of irinotecan. medchemexpress.commedchemexpress.com This highlights the potential for using hCES2 modulation as a strategy to improve the safety profile of certain drugs.

Q & A

Q. What experimental design considerations are critical for assessing hCES2-IN-1's inhibitory activity against carboxylesterase 2 (CES2)?

To ensure reproducibility, experimental protocols must detail enzyme source (e.g., recombinant human CES2), substrate selection (e.g., fluorescein diacetate), and inhibition assay conditions (pH, temperature, incubation time). Include negative controls (e.g., solvent-only) and positive controls (known CES2 inhibitors like loperamide). Use dose-response curves with at least five concentrations to calculate IC₅₀ values. For novel syntheses, provide NMR, HPLC, and mass spectrometry data to confirm identity and purity ≥95% .

Q. How should researchers characterize the chemical identity and purity of this compound in novel synthesis workflows?

For new batches, employ tandem techniques:

- Structural confirmation : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to verify molecular structure.

- Purity assessment : Reverse-phase HPLC with UV detection (≥95% purity threshold).

- Stability testing : Monitor degradation under storage conditions (e.g., -80°C vs. room temperature) using accelerated stability studies .

Q. What statistical approaches are recommended to validate this compound's dose-response relationships in enzymatic assays?

Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀ values. Report 95% confidence intervals and perform outlier detection (e.g., Grubbs' test). Use triplicate measurements per concentration to minimize intra-assay variability, and repeat experiments across three independent days to assess inter-assay reproducibility .

Q. What controls are essential in enzymatic inhibition assays for this compound?

- Negative controls : Vehicle-only (e.g., DMSO at working concentration).

- Positive controls : Well-characterized CES2 inhibitors (e.g., loperamide or benzil).

- Blank controls : Substrate + enzyme without inhibitor to establish baseline activity.

- Signal normalization : Correct for background fluorescence/absorbance using substrate-free samples .

Q. How can researchers conduct a systematic literature review on this compound's mechanism of action and prior findings?

Use databases like PubMed, SciFinder, and Web of Science with Boolean queries:

- Keywords: "this compound," "CES2 inhibition," "carboxylesterase 2 inhibitors," "drug-drug interactions."

- Filters: Peer-reviewed articles (2015–2025), in vitro/in vivo studies. Exclude non-quantitative studies and prioritize high-impact journals. Track citation networks to identify knowledge gaps, such as off-target effects or pharmacokinetic interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound's efficacy?

Conduct iterative analysis:

- Compare assay conditions (e.g., protein binding in plasma vs. buffer).

- Evaluate metabolic stability (e.g., liver microsome incubation for clearance rates).

- Use physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies.

- Validate findings with orthogonal methods (e.g., CRISPR-Cas9 CES2 knockout models) .

Q. What strategies optimize high-throughput screening (HTS) assays for this compound derivatives?

- Miniaturization : Adapt assays to 384-well plates with automated liquid handling.

- Signal robustness : Use Z’-factor >0.5 to ensure assay quality.

- Interference checks : Test compounds for autofluorescence or absorbance at detection wavelengths.

- Counter-screens : Exclude pan-assay interference compounds (PAINS) via cheminformatics filters .

Q. How can multi-omics data integration enhance understanding of this compound's off-target effects?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets:

Q. What computational methods predict this compound's interactions with CES2 isoforms or structurally related enzymes?

- Docking simulations : Use AutoDock Vina with CES2 crystal structures (PDB ID 1MX1).

- Molecular dynamics (MD) : Simulate binding stability over 100-ns trajectories.

- Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bonds with catalytic triad residues). Validate predictions with mutagenesis studies (e.g., Ser203Ala CES2 mutants) .

Q. How can cross-disciplinary approaches address gaps in this compound's toxicity profile?

- Toxicogenomics : Assess gene expression changes in hepatocyte models via TempO-Seq.

- Organ-on-chip : Model intestinal/hepatic toxicity using microphysiological systems.

- Ethical AI : Deploy deep learning models trained on ToxCast data to predict in vivo outcomes.

Publish negative results to reduce publication bias and inform structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.